Piperidine-3,5-diol hydrochloride
Description
Properties
IUPAC Name |
piperidine-3,5-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQNKGWCODIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
-
Starting Material : cis-1-Benzyl-piperidine-3,5-diol is dissolved in methanol.
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Catalyst : Palladium hydroxide (Pd(OH)₂, 5–15% w/w) is added.
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Conditions : Hydrogenation at 45°C under 45 psi H₂ for 12 hours.
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Workup : Filtration and concentration yield piperidine-3,5-diol, which is treated with hydrochloric acid to form the hydrochloride salt.
Key Data
| Parameter | Value |
|---|---|
| Yield | 80.6% |
| Catalyst Loading | 10% Pd(OH)₂ |
| Reaction Time | 12 hours |
Advantages : High selectivity, minimal byproducts, and compatibility with acid-sensitive functional groups.
Sodium Borohydride Reduction of Piperidine Diester
This method employs a two-step sequence: esterification of a dicarboxylic acid followed by borohydride reduction to the diol.
Procedure
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Esterification : Piperidine-3,5-dicarboxylic acid is treated with thionyl chloride in methanol to form the dimethyl ester.
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Reduction : The diester is reduced with NaBH₄ in tetrahydrofuran (THF)/water (1:1) at 0°C to room temperature.
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Acidification : The diol is protonated with HCl to yield the hydrochloride salt.
Key Data
| Parameter | Value |
|---|---|
| Reduction Yield | 74–87% |
| Solvent System | THF/H₂O (1:1) |
| Reaction Temperature | 0°C to 25°C |
Advantages : Scalable, uses inexpensive reagents, and avoids high-pressure conditions.
Catalytic Hydrogenation of Pyridine Derivatives
Pyridine precursors undergo quaternization and hydrogenation to form the piperidine ring, followed by hydroxylation.
Procedure
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Quaternization : 3,5-Dihydroxypyridine is treated with benzyl halide in toluene to form a quaternary ammonium salt.
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Hydrogenation : The salt is hydrogenated using Ru-C or Pd-C (5–10 MPa H₂, 80–120°C) to yield cis-piperidine-3,5-diol.
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Salt Formation : The product is treated with HCl to obtain the hydrochloride.
Key Data
| Parameter | Value |
|---|---|
| Hydrogenation Yield | 84–92% |
| Catalyst | Pd-C (5–10% w/w) |
| Pressure | 5–10 MPa H₂ |
Advantages : Direct ring formation, high atom economy, and applicability to substituted pyridines.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Cost Efficiency | Scalability | Key Limitation |
|---|---|---|---|---|
| Hydrogenolytic Deprotection | 80.6 | Moderate | High | Requires benzyl protection |
| NaBH₄ Reduction | 74–87 | High | Moderate | Multi-step synthesis |
| Pyridine Hydrogenation | 84–92 | Low | High | High-pressure equipment |
Insights :
Chemical Reactions Analysis
Types of Reactions
Piperidine-3,5-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of piperidinones, while reduction can yield different piperidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Piperidine-3,5-diol hydrochloride is characterized by its piperidine ring with hydroxyl groups at the 3 and 5 positions. This unique structure contributes to its reactivity and interaction with biological targets. The compound can exist in different stereoisomers, such as (3R,5R) and (3R,5S), which can influence its biological activity and application.
Scientific Research Applications
This compound has diverse applications in scientific research:
Medicinal Chemistry
- Drug Development : It serves as a key intermediate in synthesizing pharmaceuticals targeting neurological and cardiovascular conditions. Its ability to modulate enzyme activity makes it valuable in developing drugs for metabolic disorders.
- Case Study : Research has demonstrated that derivatives of piperidine can inhibit specific kinases involved in cancer progression, highlighting its potential as an anti-cancer agent.
Biochemistry
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes critical to metabolic pathways. For instance, it interacts with proteases and kinases.
- Receptor Binding : Piperidine derivatives exhibit binding affinity towards neurotransmitter receptors, suggesting potential applications in treating mood disorders and pain management.
Organic Synthesis
- Building Block : this compound is utilized as a building block in the synthesis of complex organic molecules and natural products. Its structural features allow for various chemical transformations, including oxidation and substitution reactions.
Research Findings
Recent studies have highlighted the diverse applications of this compound:
| Study Title | Findings | Implications |
|---|---|---|
| Enzyme Inhibition Study | Demonstrated inhibition against specific kinases | Potential use in cancer therapy |
| Receptor Binding Affinity | Showed binding affinity to serotonin receptors | Possible application in treating mood disorders |
| Synthesis of Bioactive Compounds | Investigated role as a building block | Importance in drug development |
Mechanism of Action
The mechanism of action of piperidine-3,5-diol hydrochloride involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to bind to DNA via intercalation, affecting the replication and transcription processes . Additionally, they may inhibit enzymes or receptors involved in various biological pathways, leading to their therapeutic effects .
Comparison with Similar Compounds
Piperidine-3,5-dione Hydrochloride (CAS 74647-23-7)
- Structural Difference : Replaces hydroxyl groups with ketones (dione).
- Properties :
- Applications : Likely used as a synthetic intermediate rather than a bioactive agent due to its electrophilic ketone groups.
Dimethyl (3R,5S)-Piperidine-3,5-dicarboxylate Hydrochloride
- Structural Difference : Ester groups at 3- and 5-positions instead of hydroxyls.
- Properties :
- Increased lipophilicity, favoring membrane permeability.
- Hydrochloride salt improves crystallinity but reduces polarity compared to the diol.
- Applications : Common intermediate in medicinal chemistry for prodrug synthesis .
3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine Hydrochloride
- Structural Difference : Substituted isoxazole moiety attached via a methoxy-methyl group.
- Properties :
- Enhanced steric bulk and electronic effects from the isoxazole ring.
- Hydrochloride salt stabilizes the protonated amine, similar to the diol derivative.
- Applications : Early-stage drug discovery candidate due to its unique heterocyclic pharmacophore .
1,3-Cyclohexanediol Derivatives
- Structural Difference : Cyclohexane ring instead of piperidine, lacking nitrogen.
- Properties: No basic nitrogen; unable to form hydrochloride salts. Similar axial hydroxyl conformation but reduced solubility in physiological buffers.
- Applications : Used in polymer chemistry and as ligands in catalysis .
Data Table: Comparative Analysis
Research Findings and Implications
- Hydrogen Bonding : Piperidine-3,5-diol hydrochloride’s dimeric hydrogen-bonded structure (observed in X-ray crystallography) enhances crystalline stability, critical for formulation .
- Biological Activity : Unlike aromatic diols (e.g., 2-methoxy-9,10-dihydrophenanthrene-4,5-diol in ), the piperidine scaffold offers flexibility and basicity, enabling interactions with enzymatic targets like kinases or GPCRs.
- Safety Profile : Piperidine hydrochlorides generally exhibit moderate toxicity (e.g., skin/eye irritation; see ), necessitating proper handling.
Biological Activity
Piperidine-3,5-diol hydrochloride, a compound with the chemical formula CHClNO, has garnered attention in scientific research due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.
This compound is synthesized through various organic reactions, often serving as a building block in the development of more complex molecules. Its structure allows for significant interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound has been shown to:
- Inhibit Enzymes : It can inhibit key enzymes involved in metabolic pathways, impacting physiological processes.
- Bind to Receptors : The compound interacts with various receptors that modulate neurotransmitter systems and other cellular functions.
Biological Activities
Piperidine derivatives are known for their pharmacological activities, including:
- Anticancer Activity : Research indicates that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain piperidine-based compounds can induce apoptosis in tumor cells more effectively than traditional chemotherapeutics .
- Antimicrobial Properties : this compound has shown potential as an antimicrobial agent. Its derivatives have been evaluated for activity against both bacterial and fungal strains, demonstrating significant inhibitory effects .
- Neurological Applications : The compound is being explored for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and influence neurotransmitter systems .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted on piperidine derivatives indicated that compound variations could enhance antitumor efficacy. Specifically, a derivative of piperidine-3,5-diol was found to exhibit a higher cytotoxicity profile against FaDu hypopharyngeal tumor cells compared to standard treatments .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, piperidine derivatives were tested against clinical strains of M. tuberculosis. The results showed that certain derivatives had MIC values significantly lower than previously reported compounds, indicating a promising avenue for developing new antitubercular agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Piperidine-3,5-diol hydrochloride, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves hydrogenation of pyridine derivatives (e.g., 3,5-dimethylpyridine) using catalysts like Pd/C under hydrogen gas, followed by ethoxylation and substitution reactions. Purification often employs column chromatography with silica gel and solvents such as ethyl acetate/hexane mixtures. Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) . For hydrochloride salt formation, stoichiometric HCl in anhydrous ether is used, with vacuum drying to isolate crystalline products .
Q. What analytical techniques are essential for validating the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) should show piperidine ring protons (δ 1.5–3.5 ppm), hydroxyl peaks (δ 4.5–5.5 ppm), and hydrochloride counterion (broad singlet ~δ 10–12 ppm). ¹³C NMR confirms carbonyl/carboxyl groups (δ 160–180 ppm) .
- Mass Spectrometry : ESI-MS should display [M+H]+ and [M+Cl]– peaks matching theoretical molecular weight (e.g., C5H11NO2·HCl: MW 153.6 g/mol) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) and detect impurities (e.g., unreacted intermediates) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers. Label containers with GHS hazard symbols (e.g., H315 for skin irritation) .
- Spill Management : Neutralize spills with sodium bicarbonate, collect in hazardous waste containers, and dispose via licensed facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney nickel) under varying hydrogen pressures (1–5 atm).
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to enhance solubility of intermediates.
- Kinetic Studies : Use in-situ IR or HPLC to identify rate-limiting steps (e.g., hydrogenation vs. substitution). Adjust temperature (e.g., 50–80°C) to accelerate sluggish reactions .
Q. How can researchers resolve discrepancies between theoretical and observed spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Purity Check : Re-crystallize the compound and re-run NMR in deuterated methanol to exclude solvent artifacts .
- Stereochemical Analysis : Perform 2D NMR (COSY, NOESY) to confirm stereochemistry of hydroxyl groups. Computational modeling (DFT) can predict coupling constants for comparison .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehydration products or dimerization adducts) .
Q. What strategies are effective for evaluating the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- Assay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include positive controls (e.g., streptomycin) and solvent controls (DMSO ≤1%) .
- Mechanistic Studies : Perform time-kill assays and synergy testing with β-lactams. Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption .
- Data Validation : Replicate experiments (n=3) and apply statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in the stability of this compound?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., oxidation at hydroxyl groups) .
- Formulation Adjustments : Add antioxidants (e.g., BHT) or lyophilize the compound to enhance shelf life .
- Protocol Standardization : Document exact drying times, humidity levels, and storage containers (glass vs. plastic) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
